(R)-Morpholine-2-carboxylic acid hydrochloride (R)-Morpholine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1273577-14-2
VCID: VC0088847
InChI: InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1
SMILES: C1COC(CN1)C(=O)O.Cl
Molecular Formula: C5H10ClNO3
Molecular Weight: 167.589

(R)-Morpholine-2-carboxylic acid hydrochloride

CAS No.: 1273577-14-2

VCID: VC0088847

Molecular Formula: C5H10ClNO3

Molecular Weight: 167.589

* For research use only. Not for human or veterinary use.

(R)-Morpholine-2-carboxylic acid hydrochloride - 1273577-14-2

Description

(R)-Morpholine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the category of amino acids and their derivatives. It is classified as a secondary amine due to the presence of a morpholine ring, which contributes to its nucleophilic properties in various chemical reactions. This compound is a morpholine derivative, specifically a substituted morpholine-2-carboxylic acid, and is known for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Storage Conditions

  • The compound should be stored in an inert atmosphere at room temperature .

Solubility

  • Solubility data is not extensively detailed, but it can be dissolved in appropriate solvents for stock solutions. Heating to 37°C and using an ultrasonic bath can enhance solubility .

Hazard Information

  • Hazard Statements: H302, H315, H319, H332, H335

  • Precautionary Statements: P261, P280, P305+P351+P338

Synthesis Methods

(R)-Morpholine-2-carboxylic acid hydrochloride can be synthesized through various chemical reactions involving morpholine derivatives and carboxylic acids. The synthesis typically involves several key steps, including the formation of morpholine derivatives and their subsequent carboxylation. Specific conditions such as temperature, pressure, and catalysts vary based on the chosen synthetic pathways.

Applications in Organic Synthesis

  • This compound is widely used as an intermediate in the synthesis of biologically active molecules and pharmaceuticals due to its nucleophilic properties, which enable it to participate in various chemical transformations.

  • Morpholines, in general, are valuable in organic synthesis as basic and nucleophilic reagents .

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to characterize the compound's structure.

  • Infrared (IR) Spectroscopy: Employed to analyze functional groups present in the compound.

Research Findings and Biological Activity

While specific biological activity data for (R)-Morpholine-2-carboxylic acid hydrochloride is limited, its role as an intermediate in synthesizing biologically active compounds is well-documented. The stereochemistry at the chiral center is critical for its biological activity. Detailed kinetic studies and computational modeling are often required to elucidate reaction pathways and transition states involved in its transformations.

CAS No. 1273577-14-2
Product Name (R)-Morpholine-2-carboxylic acid hydrochloride
Molecular Formula C5H10ClNO3
Molecular Weight 167.589
IUPAC Name (2R)-morpholine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1
Standard InChIKey XLKJUXXMBJDEBH-PGMHMLKASA-N
SMILES C1COC(CN1)C(=O)O.Cl
PubChem Compound 72206658
Last Modified Aug 15 2023

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